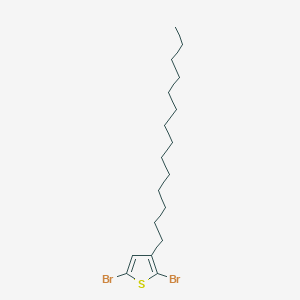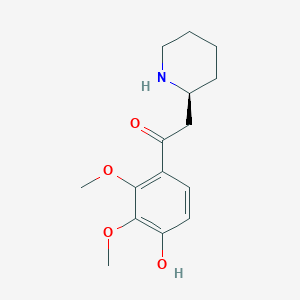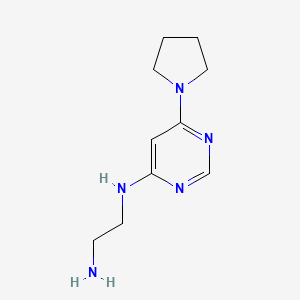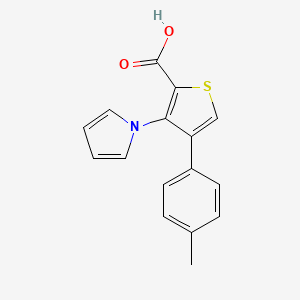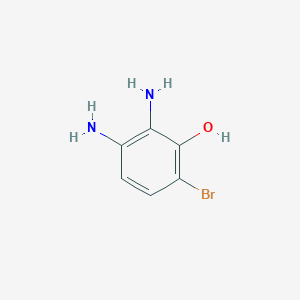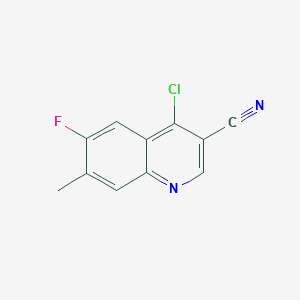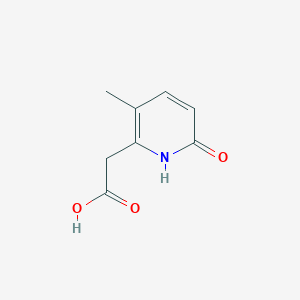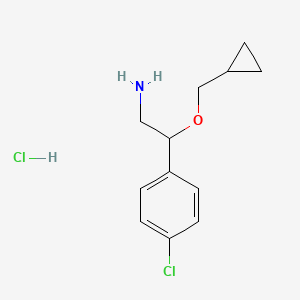
2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride
説明
2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride, also known as 2CPMA, is a chlorinated phenyl cyclopropylmethoxy ethanamine hydrochloride that is commonly used in the synthesis of various compounds. It is a versatile compound that has a wide range of uses in the fields of chemistry, pharmaceuticals, and biochemistry.
科学的研究の応用
Synthesis and Identification
- The compound has been identified and synthesized through various analytical techniques, including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This substance may be considered a cathinone analogue, suggesting potential psychoactive effects in humans (Power et al., 2015).
Asymmetric Synthesis
- An asymmetric synthesis of related compounds, like clopidogrel hydrogen sulfate, has been developed, demonstrating the potential for developing enantiomerically pure compounds (Sashikanth et al., 2013).
Molecular Structure Analysis
- Crystallographic analysis of similar compounds has been conducted, revealing details about the molecular arrangement and intramolecular hydrogen bonding, which can inform the understanding of this compound's properties (Butcher et al., 2007).
Kinetics and Reaction Mechanisms
- Studies on the kinetics and mechanisms of reactions involving similar compounds with amines have been performed, providing insight into potential reaction pathways and interactions (Castro et al., 2001).
Environmental Interactions
- Investigations into the environmental interactions of related compounds, such as methoxychlor and its metabolites, have been conducted to understand their behavior and transformations in ecological systems (Bulger et al., 1985).
Metabolic Pathways
- Research on the metabolism of related phenethylamine compounds in animal models has been carried out, which can provide insights into how 2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride might be metabolized in biological systems (Kanamori et al., 2002).
Sensing Applications
- The compound's analogs have been explored for their binding properties and potential applications in sensing, such as in the detection of metal ions in aqueous solutions (Fegade et al., 2014).
Corrosion Inhibition
- Density functional theory calculations and molecular dynamics simulations have been performed on similar compounds to predict their performances as corrosion inhibitors, indicating potential industrial applications (Kaya et al., 2016).
特性
IUPAC Name |
2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)12(7-14)15-8-9-1-2-9;/h3-6,9,12H,1-2,7-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQGBNKOMUADOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(CN)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



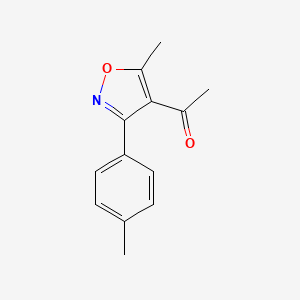
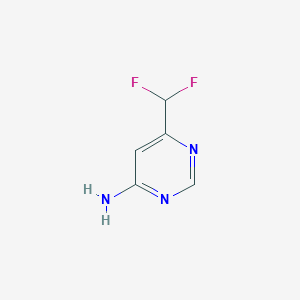
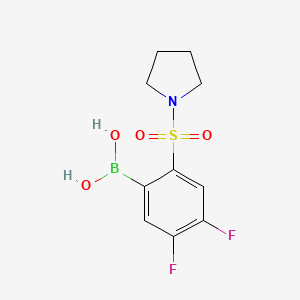
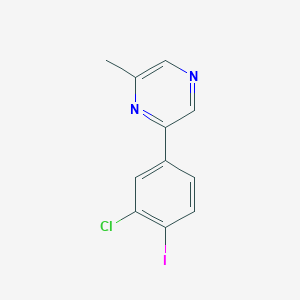
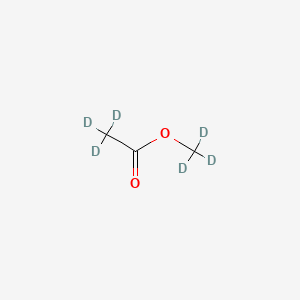
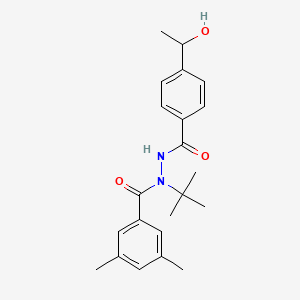
![Phenanthro[1,2-b:8,7-b']dithiophene](/img/structure/B1434743.png)
